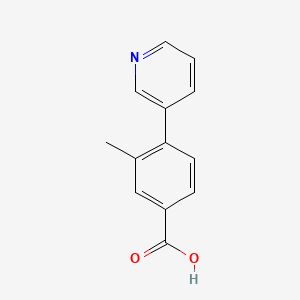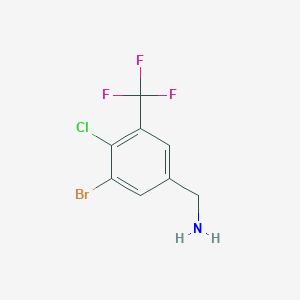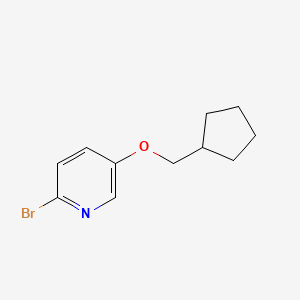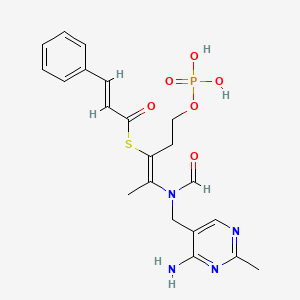
Methyl 2-(4-nitronapthalen-1-yl)-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-nitronapthalen-1-yl)-2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group attached to a naphthalene ring, which is further connected to a phenylacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-nitronapthalen-1-yl)-2-phenylacetate typically involves the esterification of 2-(4-nitronapthalen-1-yl)-2-phenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.
Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide or hydrochloric acid.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly used.
Major Products:
Reduction of the nitro group: 2-(4-Aminonapthalen-1-yl)-2-phenylacetate.
Hydrolysis of the ester group: 2-(4-Nitronapthalen-1-yl)-2-phenylacetic acid.
Electrophilic substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Methyl 2-(4-nitronapthalen-1-yl)-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of dyes, pigments, and other materials due to its aromatic structure.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-nitronapthalen-1-yl)-2-phenylacetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The ester group can be hydrolyzed by esterases, leading to the release of the corresponding acid, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Methyl 2-(4-nitrophenyl)-2-phenylacetate: Similar structure but with a phenyl ring instead of a naphthalene ring.
Methyl 2-(4-aminonapthalen-1-yl)-2-phenylacetate: The nitro group is reduced to an amine.
Methyl 2-(4-chloronapthalen-1-yl)-2-phenylacetate: The nitro group is replaced with a chlorine atom.
This compound’s unique structure and reactivity make it a valuable molecule for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C19H15NO4 |
|---|---|
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
methyl 2-(4-nitronaphthalen-1-yl)-2-phenylacetate |
InChI |
InChI=1S/C19H15NO4/c1-24-19(21)18(13-7-3-2-4-8-13)16-11-12-17(20(22)23)15-10-6-5-9-14(15)16/h2-12,18H,1H3 |
Clé InChI |
PDCHVVOMKBQXNW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC=CC=C1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B12088034.png)

![7-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12088047.png)
![[2,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B12088052.png)

-](/img/structure/B12088066.png)


![2-[(3-Methylpentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12088081.png)




